3-Chlorocyclobutanamine;hydrochloride
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Overview
Description
3-Chlorocyclobutanamine;hydrochloride is a chemical compound with the molecular formula C4H8ClN·HCl. It is a hydrochloride salt form of 3-chlorocyclobutan-1-amine, which is a cyclobutane derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorocyclobutan-1-amine;hydrochloride typically involves the chlorination of cyclobutanone followed by amination. The process can be summarized as follows:
Chlorination: Cyclobutanone is treated with a chlorinating agent such as thionyl chloride (SOCl2) to form 3-chlorocyclobutanone.
Amination: The 3-chlorocyclobutanone is then reacted with ammonia (NH3) or an amine source under controlled conditions to yield 3-chlorocyclobutan-1-amine.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, 3-chlorocyclobutan-1-amine;hydrochloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorocyclobutanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form cyclobutan-1-amine derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 3-hydroxycyclobutan-1-amine or 3-alkoxycyclobutan-1-amine.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclobutan-1-amine derivatives.
Scientific Research Applications
3-Chlorocyclobutanamine;hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-chlorocyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The exact pathways and targets are subject to ongoing research, but it is believed to influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
- 3-Bromocyclobutan-1-amine;hydrochloride
- 3-Fluorocyclobutan-1-amine;hydrochloride
- Cyclobutan-1-amine;hydrochloride
Comparison:
- 3-Chlorocyclobutanamine;hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its bromine or fluorine analogs.
- The chlorine atom can participate in specific substitution reactions that are not as favorable with bromine or fluorine.
- The compound’s hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
3-chlorocyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMRRCMCVJHDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135767-82-7 |
Source
|
Record name | 3-chlorocyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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